![molecular formula C17H17N5O3 B13360336 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B13360336.png)
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a pyridine ring substituted with methoxy and methyl groups, an oxo group, and an acetamide linkage to a triazole-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring with appropriate substitutions, followed by the introduction of the acetamide group and the triazole ring. Common reagents used in these steps include methoxy and methyl substituents, acetic anhydride, and triazole derivatives. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the oxo group may produce a hydroxyl derivative.
Aplicaciones Científicas De Investigación
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-phenylacetamide
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide stands out due to its specific substitution pattern and the presence of both pyridine and triazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H17N5O3 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-11-6-14(23)15(25-2)8-22(11)9-16(24)20-13-5-3-4-12(7-13)17-18-10-19-21-17/h3-8,10H,9H2,1-2H3,(H,20,24)(H,18,19,21) |
Clave InChI |
OOWXABRCSNASSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC(=C2)C3=NC=NN3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)

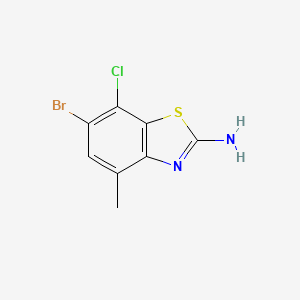
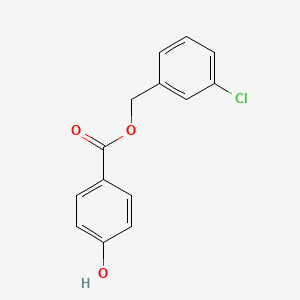
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
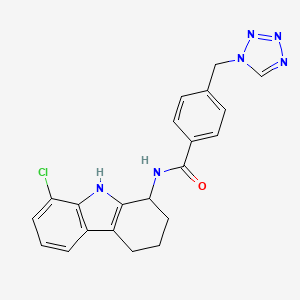

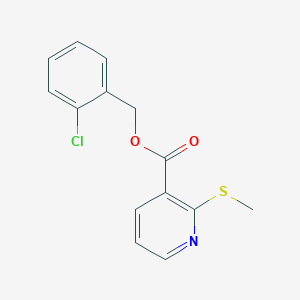
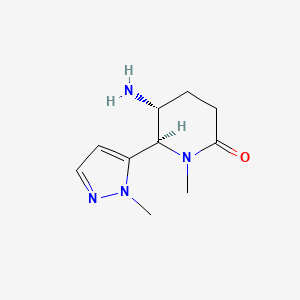


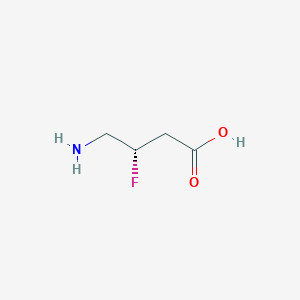
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
